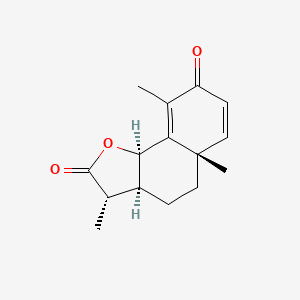
Lactose(Monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a reducing disaccharide composed of two monosaccharides, glucose and galactose, linked by a β1 → 4 glycosidic bond . Lactose monohydrate is the crystalline form of lactose, which is produced by exposing alpha-lactose from cow’s milk to low temperatures until crystals form, then drying off any excess moisture . This compound is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, or filler .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose monohydrate is synthesized by crystallizing lactose from milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste and a smell similar to milk .
Industrial Production Methods: In industrial settings, lactose is extracted from whey, a by-product of cheese production. The whey is concentrated and crystallized to obtain lactose. The crystallized lactose is then purified and dried to produce lactose monohydrate . Fluid-bed melt granulation is also used to improve the tableting characteristics of lactose monohydrate by co-processing it with hydrophilic and lipophilic binders .
Chemical Reactions Analysis
Types of Reactions: Lactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and the Maillard reaction.
Hydrolysis: Lactose is hydrolyzed by the enzyme lactase into its constituent monosaccharides, glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid, which is used in the food and pharmaceutical industries.
Maillard Reaction: As a reducing sugar, lactose participates in the Maillard reaction, resulting in the production of flavor compounds and brown polymers.
Common Reagents and Conditions:
Hydrolysis: Lactase enzyme under physiological conditions.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Maillard Reaction: Amino acids and heat.
Major Products Formed:
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown polymers.
Scientific Research Applications
Lactose monohydrate has numerous applications in scientific research and industry:
Mechanism of Action
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. These monosaccharides are then absorbed into the bloodstream and utilized as energy sources . In pharmaceutical applications, lactose monohydrate acts as a filler and stabilizer, helping to maintain the structure and consistency of tablets and capsules .
Comparison with Similar Compounds
- Sucrose
- Maltose
- Lactitol
- Galactitol
- Sorbitol
Lactose monohydrate’s unique properties, such as its mild sweetness and stability, make it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
10039-36-6 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
0 |
Synonyms |
LactoseGr99+%(Monohydrate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179933.png)
![2-{4-[(anilinocarbonyl)amino]phenyl}-N-methylacetamide](/img/structure/B1179938.png)

